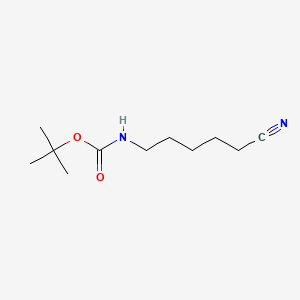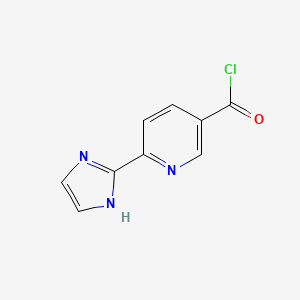
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)” is a chemical compound. It is a variant of Morpholine, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)” is based on structures generated from information available in databases . The molecular formula is C6H13NO .Chemical Reactions Analysis
The synthesis of morpholines involves various chemical reactions. For instance, a number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs 2 CO 3 -mediated cyclization was demonstrated .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 115.1735 . It is miscible in water and has a boiling point of 129 °C (264 °F; 402 K) .Wissenschaftliche Forschungsanwendungen
Synthesis of Microporous Materials
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI): , also known as cis-2,6-Dimethylmorpholine (DMMP), is utilized in the synthesis of microporous materials. These materials are composed of hybrid T2 and T3 supertetrahedral clusters and have potential applications in catalysis, gas storage, and separation technologies .
Natural Products and Biologically Relevant Compounds
The morpholine motif is prevalent in natural products and compounds that are biologically significant. Recent advances in synthetic chemistry have highlighted methods to synthesize morpholines and their carbonyl-containing analogs from various precursors such as 1,2-amino alcohols, aziridines, and epoxides .
Corrosion Inhibition
Morpholine derivatives serve as corrosion inhibitors in various industrial applications. They are particularly useful in environments where metals are susceptible to corrosion due to chemical interactions .
Optical Bleaching Agent
In the textile industry, morpholine derivatives are employed as optical bleaching agents. They enhance the appearance of fabrics by improving their whiteness and brightness .
Solvent for Cellulose Dissolution
These compounds are also used as solvents to dissolve cellulose in textile processing. This application is crucial for producing certain types of fabrics and materials .
Preservation of Fruits and Vegetables
Morpholine derivatives can be applied in the preservation of fruits and vegetables, helping to maintain their freshness during storage and transportation .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) involves the reaction of morpholine with acetylacetone and 2,6-dimethylbenzaldehyde in the presence of a catalyst to form the desired compound.", "Starting Materials": ["Morpholine", "Acetylacetone", "2,6-dimethylbenzaldehyde", "Catalyst"], "Reaction": ["Step 1: Mix morpholine, acetylacetone, and 2,6-dimethylbenzaldehyde in a reaction flask", "Step 2: Add a catalyst to the mixture and stir at room temperature for several hours", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Allow the mixture to cool and filter the resulting solid", "Step 5: Wash the solid with a suitable solvent and dry under vacuum to obtain the desired compound."] } | |
CAS-Nummer |
115614-51-2 |
Produktname |
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.213 |
IUPAC-Name |
1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI-Schlüssel |
ITBIIJTXOBWJPI-KNVOCYPGSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C |
Synonyme |
Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)

![5,10-Dihydrodipyrazino[2,3-b:2',3'-e]pyrazine](/img/structure/B568492.png)
![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)


![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)

